N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]thiophene core: This can be achieved through a Diels-Alder reaction between a suitable diene and a thiophene derivative.
Introduction of the carboxamide group: This step involves the reaction of the cyclopenta[b]thiophene intermediate with an appropriate amine, such as 4-methylphenylamine, under conditions that promote amide bond formation.
Acylation: The final step involves the acylation of the amine group with propanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a similar amide linkage and aromatic structure but differs in its core scaffold.
4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: This compound has a similar aromatic amine structure but is used primarily in optoelectronic applications.
Uniqueness
N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its cyclopenta[b]thiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-3-15(21)20-18-16(13-5-4-6-14(13)23-18)17(22)19-12-9-7-11(2)8-10-12/h7-10H,3-6H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
XIHCPWRFXLFNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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